Regioisomeric Differentiation: 3-yl vs. 4-yl Piperidine Attachment – Stereochemical and Conformational Consequences
The 3-ylpiperidine attachment in the target compound generates a single undefined stereocenter (C3 of piperidine), creating two potential enantiomers upon resolution [1]. In contrast, the 4-yl regioisomer (CAS 622390-21-0) possesses a plane of symmetry through the piperidine ring and is achiral [2]. Although the two regioisomers share nearly identical computed LogP (1.4 vs. 1.4) and TPSA (58.7 vs. 58.6 Ų), the stereochemical divergence has critical implications: the 3-yl scaffold can be elaborated into enantiopure drug candidates with distinct patent claims, while the 4-yl scaffold cannot.
| Evidence Dimension | Stereochemical complexity |
|---|---|
| Target Compound Data | One undefined stereocenter (piperidine C3); capable of existing as enantiomeric pair upon resolution |
| Comparator Or Baseline | 5-Bromo-2-(1-(methylsulfonyl)piperidin-4-yl)pyridine (CAS 622390-21-0): achiral; no stereocenter |
| Quantified Difference | Qualitative difference: chiral vs. achiral scaffold |
| Conditions | Structural analysis based on 2D chemical structure and computed descriptors |
Why This Matters
For drug discovery programs requiring enantiomer-specific IP or stereochemically defined pharmacology, the 3-yl regioisomer offers a chiral handle unavailable in the 4-yl analog.
- [1] PubChem Compound Summary for CID 66509904, 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1316217-86-3 (accessed 2026-04-25). View Source
- [2] Molaid Database, 5-Bromo-2-(1-methylsulfonylpiperidin-4-yl)pyridine (CAS 622390-21-0) – Physicochemical Data. https://www.molaid.com/MS_2912674 (accessed 2026-04-25). View Source
